ethyl 5-(cyanomethoxy)-1,2-dimethyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 5-(cyanomethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(cyanomethoxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves the reaction of 1,2-dimethylindole-3-carboxylic acid with ethyl chloroformate and sodium cyanomethoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually refluxed in an inert atmosphere to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(cyanomethoxy)-1,2-dimethyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over palladium are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various esters and ethers.
Scientific Research Applications
ethyl 5-(cyanomethoxy)-1,2-dimethyl-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(cyanomethoxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrile group is particularly reactive, allowing the compound to form covalent bonds with target proteins, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methoxy-1,2-dimethylindole-3-carboxylate
- Ethyl 5-(hydroxymethoxy)-1,2-dimethylindole-3-carboxylate
- Ethyl 5-(chloromethoxy)-1,2-dimethylindole-3-carboxylate
Uniqueness
ethyl 5-(cyanomethoxy)-1,2-dimethyl-1H-indole-3-carboxylate stands out due to its unique nitrile group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-4-19-15(18)14-10(2)17(3)13-6-5-11(9-12(13)14)20-8-7-16/h5-6,9H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNADVKYRZVIBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.